

In-Depth Technical Guide: Isotopic Purity of Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$

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Compound of Interest

Compound Name: Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$, a critical internal standard for quantitative bioanalysis. This document details the significance of isotopic purity, methods for its determination, and its application in metabolic research, particularly in the context of pyrimidine catabolism.

Introduction to Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$

Dihydrouracil- $^{13}\text{C}_4,^{15}\text{N}_2$ is a stable isotope-labeled form of dihydrouracil, an intermediate metabolite in the catabolism of uracil.^[1] The incorporation of four Carbon-13 (^{13}C) and two Nitrogen-15 (^{15}N) isotopes creates a molecule with a higher molecular weight than its endogenous counterpart, while retaining identical chemical properties.^[1] This mass difference is fundamental to its primary application as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy-based studies.^{[2][3]}

The use of such labeled compounds is crucial for accurate quantification in complex biological matrices, enabling precise metabolic flux analysis and the study of enzyme kinetics.^{[1][2]} Dihydrouracil, along with uracil, is a key biomarker for dihydropyrimidine dehydrogenase (DPD) activity, an enzyme critical for the metabolism of fluoropyrimidine chemotherapeutic drugs.^{[2][4]} ^[5] Therefore, accurate measurement of dihydrouracil levels using a reliable internal standard is of significant clinical importance.

Isotopic Purity Data

The isotopic purity of Dihydrouracil- $^{13}\text{C}_4$, $^{15}\text{N}_2$ is a critical parameter that defines its quality and suitability for use as an internal standard. High isotopic enrichment minimizes interference from the unlabeled analyte and ensures the accuracy of quantitative measurements. The data below is compiled from commercially available sources.

Parameter	Specification	Source
^{13}C Enrichment	99%	Cambridge Isotope Laboratories, Inc.[6]
^{15}N Enrichment	98%	Cambridge Isotope Laboratories, Inc.[6]
Overall Isotopic Purity	≥ 98 atom %	Sigma-Aldrich[7]
Chemical Purity	$\geq 97\%$ (CP)	Sigma-Aldrich[7]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Dihydrouracil- $^{13}\text{C}_4$, $^{15}\text{N}_2$ relies on high-resolution analytical techniques capable of distinguishing between different isotopic forms. The two primary methods are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the most direct method for assessing isotopic enrichment.

Methodology:

- **Sample Preparation:** A dilute solution of Dihydrouracil- $^{13}\text{C}_4$, $^{15}\text{N}_2$ is prepared in a suitable solvent (e.g., methanol or acetonitrile in water).

- **Infusion and Ionization:** The sample is directly infused into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- **Mass Spectrum Acquisition:** The mass spectrum is acquired in full scan mode over a mass range that includes the molecular ions of the labeled compound and any potential unlabeled or partially labeled species.
- **Data Analysis:** The relative abundances of the different isotopic peaks are measured. The isotopic purity is calculated by comparing the intensity of the fully labeled ion (M+6) to the sum of the intensities of all isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

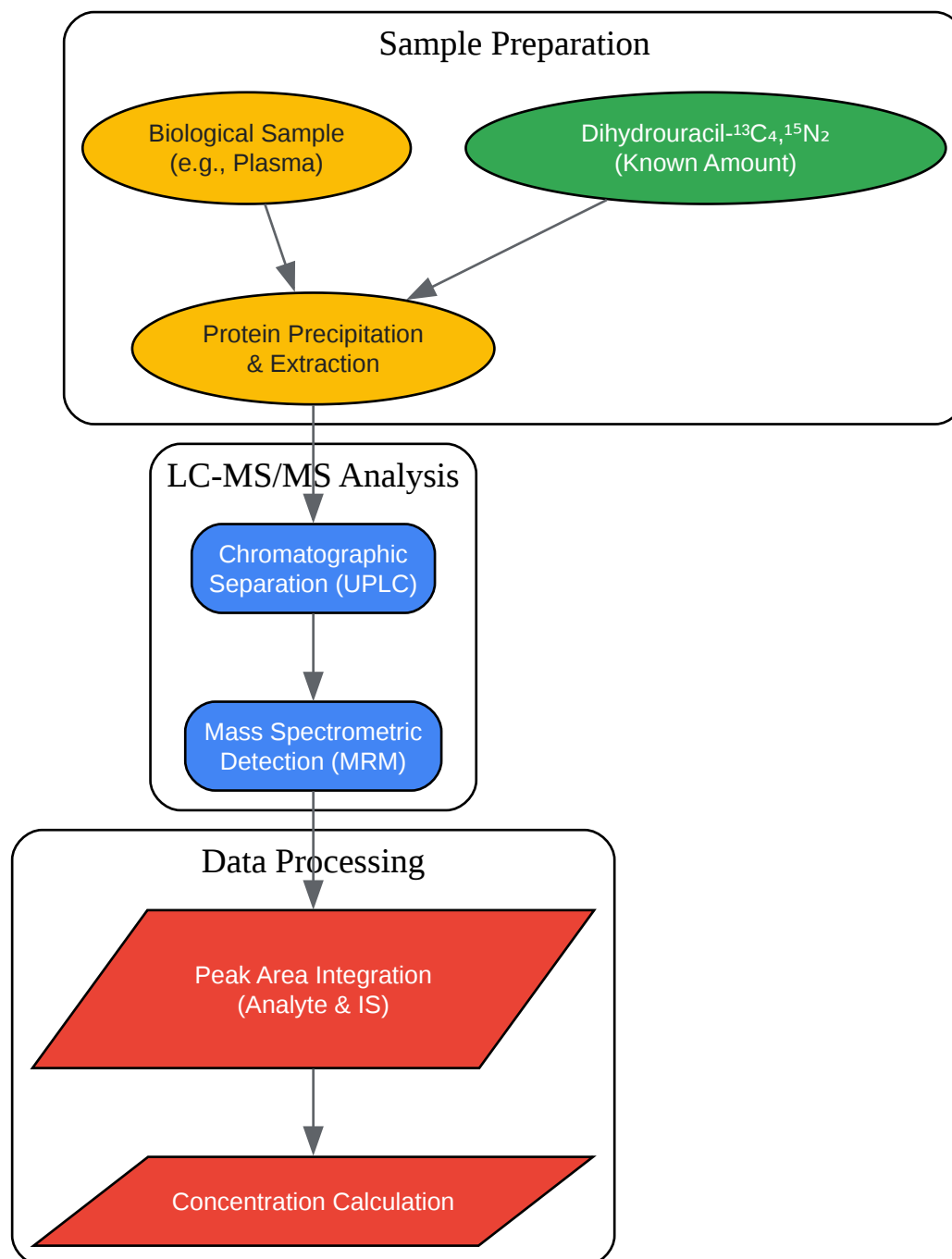
Both ^{13}C and ^{15}N NMR can be used to confirm the positions and extent of isotopic labeling.

Methodology:

- **Sample Preparation:** A concentrated solution of Dihydrouracil- $^{13}\text{C}_4$, $^{15}\text{N}_2$ is prepared in a suitable deuterated solvent (e.g., DMSO- d_6).
- **^{13}C NMR Spectroscopy:** A proton-decoupled ^{13}C NMR spectrum is acquired. The presence of signals at the expected chemical shifts for the four carbon atoms of the dihydrouracil ring confirms the positions of the ^{13}C labels. The absence of significant signals corresponding to the unlabeled compound indicates high isotopic enrichment.
- **^{15}N NMR Spectroscopy:** An ^{15}N NMR spectrum can also be acquired to confirm the enrichment of the nitrogen atoms. Due to the lower gyromagnetic ratio of ^{15}N , this is often a less sensitive and more time-consuming experiment.
- **^1H NMR Spectroscopy:** While ^1H NMR does not directly measure the heavy isotopes, it can reveal ^1H - ^{13}C and ^1H - ^{15}N coupling patterns that confirm the presence and location of the labels.

Application: Uracil Catabolism and DPD Activity Monitoring

Dihydrouracil- $^{13}\text{C}_4$, $^{15}\text{N}_2$ is instrumental in the study of the pyrimidine degradation pathway. The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1]



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